1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine
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Overview
Description
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a prop-2-yn-1-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine can be achieved through several methods. One common approach involves the N-alkylation of pyrrolidine derivatives with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis . Another method includes the use of transition metal-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn, which is regio- and stereoselective .
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen to form corresponding formamides.
Substitution: The Sandmeyer reaction for the synthesis of exo-halomethylene bicyclic pyridones.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, visible light, and photosensitizers.
Substitution: Copper catalysts, molecular oxygen, and specific solvents.
Major Products:
Oxidation: Formamides.
Substitution: Bicyclic pyridones.
Scientific Research Applications
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as a ligand, modulating the activity of these targets through binding and subsequent conformational changes. The exact pathways and molecular interactions are subject to ongoing research .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Shares the prop-2-yn-1-yl group but differs in the ring structure.
N-(Prop-2-yn-1-yl)pyridin-2-amines: Similar in having the prop-2-yn-1-yl group but with a pyridine ring.
Uniqueness: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-methyl-N-prop-2-ynylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-3-5-9-8-4-6-10(2)7-8/h1,8-9H,4-7H2,2H3 |
InChI Key |
PGRLLAJSSYTDTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC#C |
Origin of Product |
United States |
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